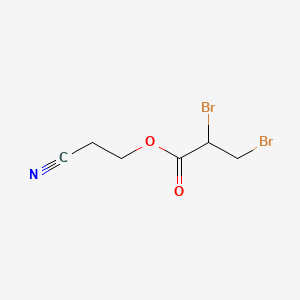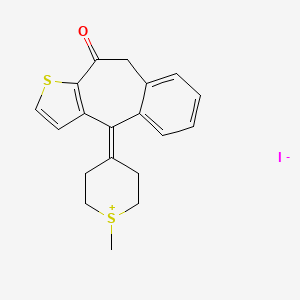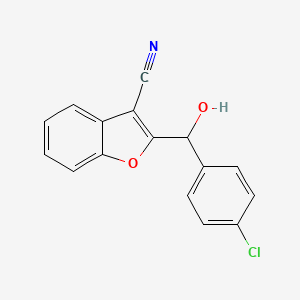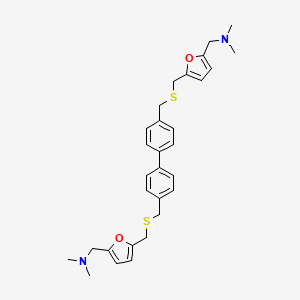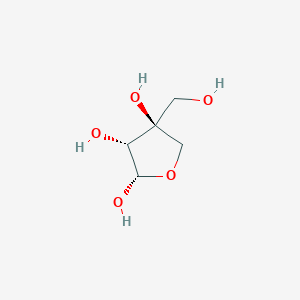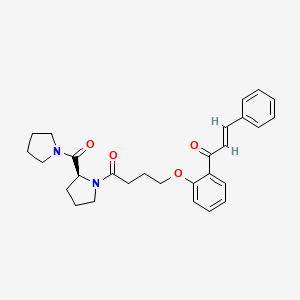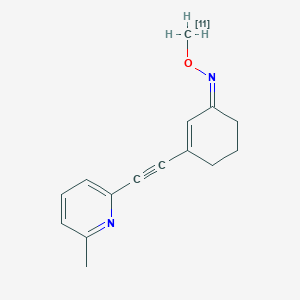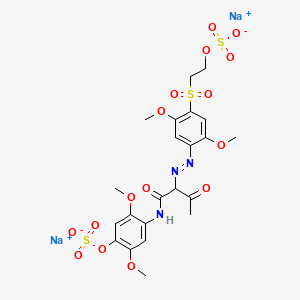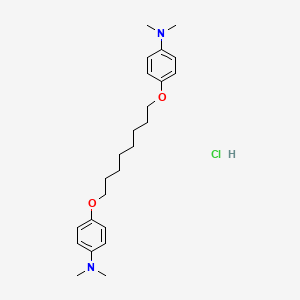
Aniline, 4,4'-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride is a bioactive chemical compound. It is known for its unique structure and properties, making it a subject of interest in various scientific research fields. This compound is primarily used in scientific research and industrial applications due to its bioactive nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride involves several steps. The primary method includes the reaction of aniline derivatives with octamethylene glycol under specific conditions to form the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to enhance yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications, making them valuable in various research and industrial fields .
Applications De Recherche Scientifique
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its bioactive properties and potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
Aniline, 4,4’-(octamethylenedioxy)bis(N-methyl-, dihydrochloride): A bioactive chemical with similar properties and applications.
Uniqueness
Aniline, 4,4’-(octamethylenedioxy)bis(N,N-dimethyl-, hydrochloride is unique due to its specific structure and bioactive properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific and industrial purposes .
Propriétés
Numéro CAS |
118924-98-4 |
|---|---|
Formule moléculaire |
C24H37ClN2O2 |
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
4-[8-[4-(dimethylamino)phenoxy]octoxy]-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C24H36N2O2.ClH/c1-25(2)21-11-15-23(16-12-21)27-19-9-7-5-6-8-10-20-28-24-17-13-22(14-18-24)26(3)4;/h11-18H,5-10,19-20H2,1-4H3;1H |
Clé InChI |
VQFJEFQNCYIDDX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


